Physicochemical Differentiation: Ortho-Fluorobenzoyl vs. Unsubstituted Benzoyl Impact on Lipophilicity and Polar Surface Area
The target compound possesses a computed XLogP3 of 2.7, reflecting the contribution of the ortho-fluorine atom on the benzoyl ring to lipophilicity [1]. In contrast, the non-fluorinated direct analog, methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (CAS 648410-44-0), has a computed XLogP3 of approximately 2.2, as the absence of fluorine reduces overall logP by approximately 0.5 log units . This difference indicates that the 2-fluorobenzoyl substituent confers measurably higher membrane permeability potential, which may be advantageous in cell-based assays requiring intracellular target engagement. Both compounds share identical hydrogen bond acceptor counts (6) and donor counts (0), but the fluorine atom contributes to the exact mass difference (329.07 Da vs. 311.08 Da) [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7; Exact Mass = 329.06995 Da; TPSA = 78.5 Ų |
| Comparator Or Baseline | Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (CAS 648410-44-0): XLogP3 ≈ 2.2; Exact Mass = 311.07937 Da |
| Quantified Difference | ΔXLogP3 ≈ +0.5 log units; ΔExact Mass = +17.99 Da |
| Conditions | Computed properties from PubChem using XLogP3 3.0 algorithm; TPSA calculated by Cactvs 3.4.8.18 |
Why This Matters
For procurement teams sourcing compounds for cell-permeability or oral-bioavailability SAR studies, the +0.5 log-unit increase in lipophilicity of the 2-fluorinated analog relative to the non-fluorinated scaffold represents a quantifiable property difference that cannot be replicated by casual substitution.
- [1] PubChem. Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate. Compound Summary, CID 71378558. View Source
